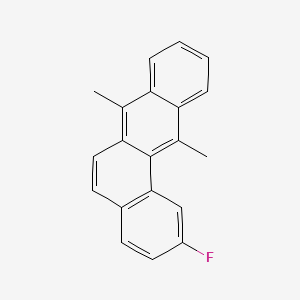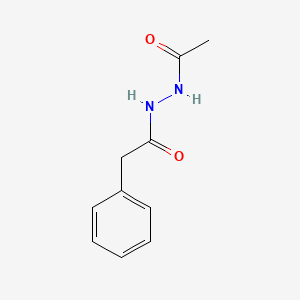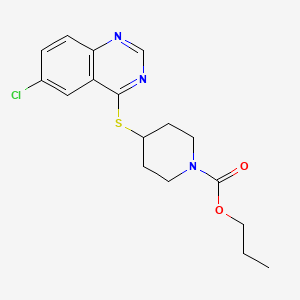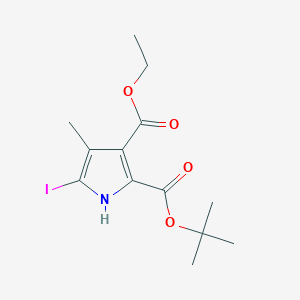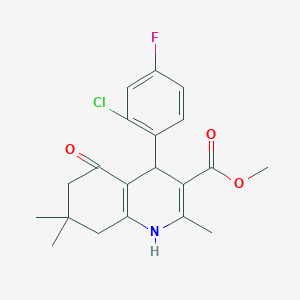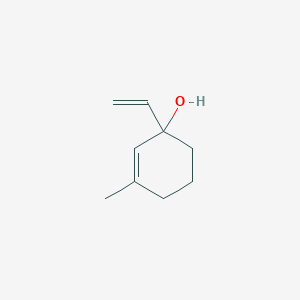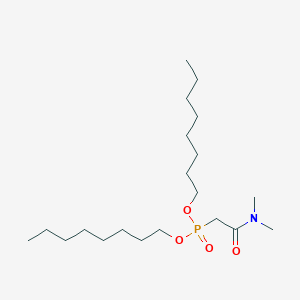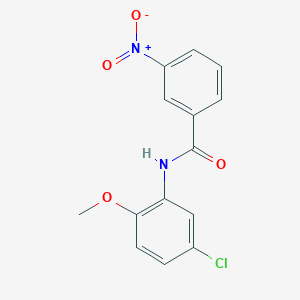![molecular formula C9H10N4O2S B11946876 (2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10N4O2S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanone thiosemicarbazone can be synthesized through the reaction of 1-(3-nitrophenyl)ethanone with thiosemicarbazide. The reaction typically involves dissolving 1-(3-nitrophenyl)ethanone in ethanol and adding thiosemicarbazide to the solution. The mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-(3-nitrophenyl)ethanone thiosemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
1-(3-Nitrophenyl)ethanone thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its anti-cancer and anti-microbial activities. It has shown cytotoxic effects against various cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of sensors and materials with specific electrochemical properties.
作用机制
The mechanism of action of 1-(3-nitrophenyl)ethanone thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA damage and cell death. Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating the delivery of metal ions to target sites.
相似化合物的比较
1-(3-Nitrophenyl)ethanone thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 1-(4-Nitrophenyl)ethanone thiosemicarbazone
- 1-(1-Naphthyl)ethanone thiosemicarbazone
- 1-(2,4,6-Trihydroxyphenyl)ethanone thiosemicarbazone
Uniqueness:
- The presence of the nitro group at the 3-position of the phenyl ring in 1-(3-nitrophenyl)ethanone thiosemicarbazone imparts unique electronic properties, influencing its reactivity and biological activity.
- Compared to other derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
属性
分子式 |
C9H10N4O2S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC 名称 |
[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6+ |
InChI 键 |
NFJPLHYZNDOBTD-IZZDOVSWSA-N |
手性 SMILES |
C/C(=N\NC(=S)N)/C1=CC(=CC=C1)[N+](=O)[O-] |
规范 SMILES |
CC(=NNC(=S)N)C1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


